molecular formula C10H17NO3 B13429119 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13429119
M. Wt: 199.25 g/mol
InChI Key: CTTKKNCSQDQCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spiro compound . Another method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride in tetrahydrofuran (THF), leading to the closure of the pyrrolidine ring into the desired heterocycle .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow the synthetic routes mentioned above. The focus is on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group and carboxylic acid functionality enhance its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-11-6-8(9(12)13)10(7-11)2-4-14-5-3-10/h8H,2-7H2,1H3,(H,12,13)

InChI Key

CTTKKNCSQDQCEZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2(C1)CCOCC2)C(=O)O

Origin of Product

United States

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